

Application Notes and Protocols for the Recrystallization of 2-Bromo-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576

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This document provides a detailed procedure for the purification of **2-Bromo-3-hydroxybenzaldehyde** via recrystallization. The protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

2-Bromo-3-hydroxybenzaldehyde is a valuable intermediate in organic synthesis, notably in the preparation of various pharmaceutical compounds. The purity of this reagent is crucial for the successful synthesis of downstream products. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of purified crystals as the solubility of the compound decreases.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-3-hydroxybenzaldehyde** is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrO ₂	[1]
Molecular Weight	201.02 g/mol	[1]
Melting Point	149-153 °C	[2]
Appearance	Solid	[2]

Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on documented synthesis procedures, dichloromethane is a recommended solvent for the recrystallization of **2-Bromo-3-hydroxybenzaldehyde**.^{[3][4]} For structurally similar compounds, other solvents and mixed solvent systems have been reported to be effective, which may be considered for optimization purposes.^{[5][6]}

Qualitative Solubility Information:

Solvent/System	Expected Solubility Behavior at Room Temperature	Expected Solubility Behavior at Elevated Temperature	Notes
Dichloromethane	Sparingly soluble to soluble	Highly soluble	Recommended solvent for recrystallization.[3][4]
Methanol	Potentially sparingly soluble	Potentially soluble	Commonly used for similar hydroxybenzaldehydes.[5]
Ethanol/Water	Potentially sparingly soluble	Potentially soluble	A mixed solvent system that can be optimized.[5]
Ethyl Acetate/Heptane	Potentially sparingly soluble	Potentially soluble	A mixed solvent system that can be optimized.[5]

Experimental Protocol: Recrystallization of 2-Bromo-3-hydroxybenzaldehyde

Objective: To purify crude **2-Bromo-3-hydroxybenzaldehyde** using recrystallization with dichloromethane.

Materials:

- Crude **2-Bromo-3-hydroxybenzaldehyde**
- Dichloromethane (CH₂Cl₂), reagent grade
- Erlenmeyer flasks (two sizes)
- Hot plate with magnetic stirring capability

- Magnetic stir bar
- Buchner funnel and flask
- Filter paper
- Glass funnel (short stem)
- Watch glass
- Spatula
- Ice bath
- Drying oven or vacuum desiccator

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
- Handle hot glassware with appropriate tongs or heat-resistant gloves.

Procedure:

- Dissolution:
 - Place the crude **2-Bromo-3-hydroxybenzaldehyde** into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of dichloromethane to the flask, just enough to cover the solid.
 - Gently heat the mixture on a hot plate with stirring. Add small portions of dichloromethane until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good

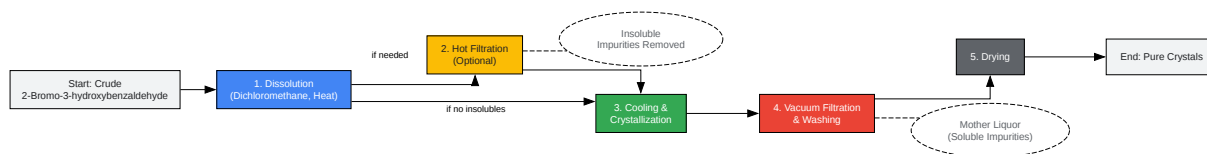
recovery yield.

- Hot Filtration (Optional, if insoluble impurities are present):
 - If insoluble impurities are observed in the hot solution, perform a hot filtration.
 - Preheat a second Erlenmeyer flask and a short-stemmed glass funnel on the hot plate.
 - Place a piece of fluted filter paper in the preheated funnel.
 - Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
- Crystallization:
 - Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
 - Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold dichloromethane.
 - Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
 - Quickly pour the slurry into the Buchner funnel.
 - Wash the crystals with a small amount of ice-cold dichloromethane to remove any remaining soluble impurities.
 - Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

- Drying:
 - Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
 - Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
- Characterization:
 - Determine the melting point of the recrystallized product and compare it to the literature value (149-153 °C).^[2] A sharp melting point range close to the literature value is an indication of high purity.
 - Calculate the percent recovery.

Visual Workflow

The following diagram illustrates the key steps in the recrystallization procedure.



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Caption: Workflow for the recrystallization of **2-Bromo-3-hydroxybenzaldehyde**.

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